molecular formula C17H18F3N5O B2865145 4-(6-methylpyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1172889-67-6

4-(6-methylpyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2865145
CAS RN: 1172889-67-6
M. Wt: 365.36
InChI Key: QMMSTOAJJHWQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-methylpyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. TFP has been found to have significant effects on various physiological and biochemical processes and has been used in a variety of lab experiments to study the mechanisms of action of the dopamine D3 receptor.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of piperazine-based compounds is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolism pathways, highlighting the role of oxidative metabolism and the potential for creating metabolites with unique pharmacological activities (Renzulli et al., 2011). Such research is foundational for developing new therapeutic agents, ensuring their safety and efficacy through detailed metabolic profiling.

Neuropharmacology

Investigating the neuropharmacological effects of piperazine derivatives, such as the subjective and physiological impacts of compounds like TFMPP, provides insights into their potential therapeutic applications or adverse effects. For example, studies have explored the subjective effects of TFMPP in humans, revealing its potential to induce dysphoria and confusion, effects more commonly associated with serotonergic drugs (Jan et al., 2010). Understanding these effects is crucial for assessing the risks and benefits of new psychoactive substances.

Receptor Binding and Imaging Studies

Piperazine compounds are also valuable in developing imaging agents for positron emission tomography (PET) studies, such as WAY-100635 derivatives, to study 5-HT1A receptors in the brain. These studies provide essential data on the distribution and density of neurotransmitter receptors, offering insights into the pathophysiology of neuropsychiatric disorders and the mechanism of action of psychoactive drugs (Osman et al., 1996).

Toxicology and Safety

Evaluating the safety profile of piperazine derivatives, including potential neurotoxicity or other adverse effects, is vital for both clinical and recreational contexts. For instance, the analysis of drug-related deaths where novel synthetic opioids like MT-45 were involved highlights the importance of toxicological studies in understanding the risks associated with substance abuse and informing public health responses (Papsun et al., 2016).

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c1-12-5-6-15(23-22-12)24-7-9-25(10-8-24)16(26)21-14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMSTOAJJHWQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

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